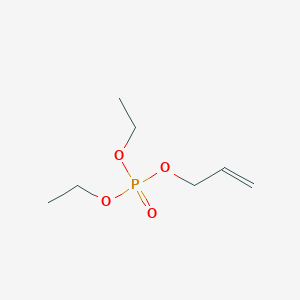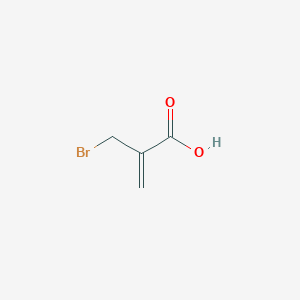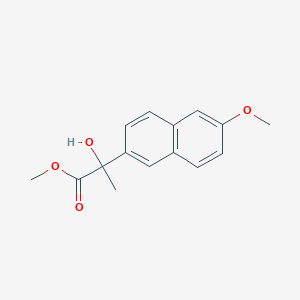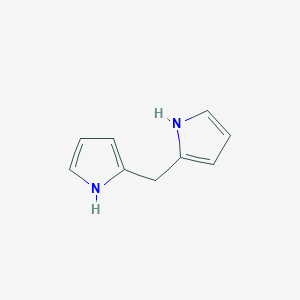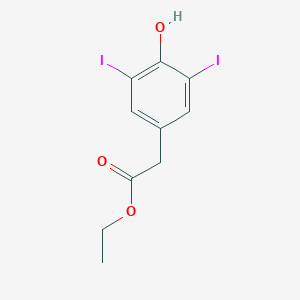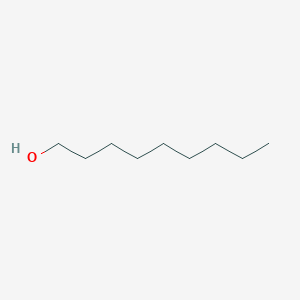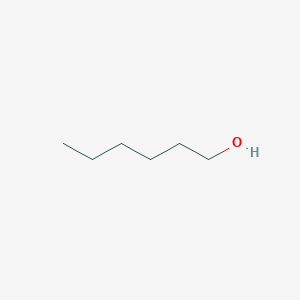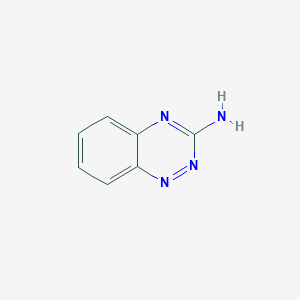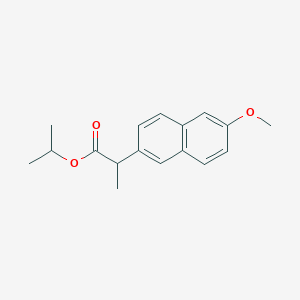
2-(2-méthoxynaphtalène-6-yl)propanoate d'isopropyle
Vue d'ensemble
Description
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate, also known as IMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Cristallographie
Le composé a été utilisé dans des études cristallographiques . La structure cristalline de ce composé a été déterminée, fournissant des informations précieuses sur sa structure moléculaire .
Synthèse de dérivés
Il a été utilisé dans la synthèse de nouveaux dérivés . Par exemple, il a été utilisé dans la préparation du N-(2,2-diphényléthyl)-2-(6-méthoxynaphtalène-2-yl)propanamide .
Médicament anti-inflammatoire non stéroïdien (AINS)
Ce composé est un dérivé du naproxène, un médicament anti-inflammatoire non stéroïdien (AINS) . Les AINS sont couramment utilisés dans le monde entier pour traiter des affections telles que les rhumatismes, la polyarthrite rhumatoïde et l'arthrose .
Effets secondaires gastro-intestinaux
Des recherches ont été menées sur les effets secondaires gastro-intestinaux de l'administration à long terme de ce composé . Il a été constaté qu'il provoque de graves effets secondaires gastro-intestinaux tels que des ulcères, des saignements et des perforations gastriques
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions includes enzyme inhibition, which can lead to reduced production of pro-inflammatory mediators.
Cellular Effects
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles, resulting in changes in the production of specific proteins involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition can lead to decreased inflammation and pain. Furthermore, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat
Dosage Effects in Animal Models
The effects of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate vary with different dosages in animal models. At lower doses, it can provide therapeutic benefits such as reduced inflammation and pain relief. At higher doses, toxic or adverse effects may be observed, including gastrointestinal issues and liver toxicity . It is important to determine the optimal dosage to maximize therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes . These metabolic pathways can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation in different tissues . Understanding these transport mechanisms can help optimize its delivery to target tissues.
Subcellular Localization
The subcellular localization of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDXMXJNHRMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301042901 | |
| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68641-85-0 | |
| Record name | Rac-naproxen 2-propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAC-NAPROXEN 2-PROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



